molecular formula C19H16F4N2O B2374656 5-(3-fluorobenzyl)-7-(trifluoromethyl)-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoxalin-4(5H)-one CAS No. 1008495-00-8

5-(3-fluorobenzyl)-7-(trifluoromethyl)-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoxalin-4(5H)-one

Cat. No.: B2374656
CAS No.: 1008495-00-8
M. Wt: 364.344
InChI Key: BRFAQYYXPKIBIS-UHFFFAOYSA-N
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Description

5-(3-fluorobenzyl)-7-(trifluoromethyl)-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoxalin-4(5H)-one is a heterocyclic compound featuring a pyrrolo[1,2-a]quinoxalinone core substituted with a 3-fluorobenzyl group at position 5 and a trifluoromethyl group at position 6. This structure is notable for its fluorine-rich substituents, which are known to enhance metabolic stability, lipophilicity, and binding affinity in medicinal chemistry contexts .

Properties

IUPAC Name

5-[(3-fluorophenyl)methyl]-7-(trifluoromethyl)-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoxalin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16F4N2O/c20-14-4-1-3-12(9-14)11-25-17-10-13(19(21,22)23)6-7-15(17)24-8-2-5-16(24)18(25)26/h1,3-4,6-7,9-10,16H,2,5,8,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRFAQYYXPKIBIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(=O)N(C3=C(N2C1)C=CC(=C3)C(F)(F)F)CC4=CC(=CC=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16F4N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-(3-fluorobenzyl)-7-(trifluoromethyl)-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoxalin-4(5H)-one, commonly referred to as 5F-THQ, is a synthetic compound belonging to the tetrahydropyrroloquinoxaline class. Its unique structural features, including a trifluoromethyl group and a 3-fluorobenzyl substituent, enhance its potential biological activity. This article reviews the biological activities associated with 5F-THQ, focusing on its antimicrobial and anticancer properties.

Structural Characteristics

The compound's structure can be represented as follows:

C15H13F4N2O\text{C}_{15}\text{H}_{13}\text{F}_4\text{N}_2\text{O}

This structure is characterized by a tetrahydropyrroloquinoxaline framework that contributes to its pharmacological properties. The presence of fluorine atoms increases lipophilicity and metabolic stability, making it an attractive candidate for medicinal chemistry applications.

Antimicrobial Properties

Preliminary studies suggest that compounds similar to 5F-THQ exhibit antimicrobial activity. In particular, the tetrahydropyrroloquinoxaline scaffold has been linked to efficacy against various pathogens. For instance, derivatives of this class have shown promising results in inhibiting bacterial growth and viral replication .

A recent study highlighted that trifluoromethyl heterocycles demonstrated significant antimicrobial activity against influenza viruses. Although specific data on 5F-THQ's antiviral efficacy is limited, the structural similarities suggest potential for similar activity .

Anticancer Activity

Research indicates that compounds within the tetrahydropyrroloquinoxaline class may possess anticancer properties. For example, related quinoxaline derivatives have shown IC50 values in the low micromolar range against various cancer cell lines. Notably, one study reported that certain quinoxaline derivatives exhibited IC50 values of 1.9 µg/mL against HCT-116 (colon cancer) and 2.3 µg/mL against MCF-7 (breast cancer) cells .

The mechanism of action for such compounds often involves the inhibition of key cellular pathways involved in cancer proliferation. The trifluoromethyl group may enhance interactions with biological targets, increasing potency and selectivity .

Synthesis and Evaluation

The synthesis of 5F-THQ has been explored through various methods involving different starting materials and reaction conditions. These synthetic routes are crucial for optimizing yield and purity for biological testing .

Table 1: Summary of Biological Activities

Activity Type Mode of Action IC50 Values Reference
AntimicrobialInhibition of viral replicationNot specified
AnticancerInhibition of cell proliferationHCT-116: 1.9 µg/mL; MCF-7: 2.3 µg/mL

Scientific Research Applications

Medicinal Chemistry Applications

  • Antimicrobial Activity :
    Preliminary studies suggest that compounds similar to 5-(3-fluorobenzyl)-7-(trifluoromethyl)-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoxalin-4(5H)-one exhibit significant antimicrobial properties. Research indicates potential efficacy against various bacterial strains and fungi. Notably, derivatives of this compound have shown inhibitory effects on Staphylococcus aureus and Candida albicans .
  • Anticancer Properties :
    The compound's unique combination of fluorinated substituents may contribute to its anticancer efficacy. Studies have demonstrated that related compounds can inhibit cancer cell proliferation in vitro. For instance, certain derivatives have been tested against colorectal cancer cell lines (HCT-116), showing cytotoxic effects with IC50 values between 0.05–0.07 μM . The mechanism of action appears to involve downregulation of key oncogenes such as HIF-1α and VEGF .

Biological Research Applications

  • Drug Discovery :
    The tetrahydropyrroloquinoxaline scaffold serves as a privileged structure in drug design due to its ability to undergo various chemical transformations. This compound can participate in nucleophilic substitutions and cyclization reactions, allowing for the development of novel derivatives with enhanced biological activities . Researchers are exploring these pathways to optimize the pharmacological profiles of related compounds.
  • Mechanistic Studies :
    Understanding the mechanisms by which this compound interacts with biological targets is crucial for its development as a therapeutic agent. Initial investigations focus on its interaction with bacterial biofilms and cancer cell signaling pathways, providing insights into its potential applications in treating infections and cancers .

Case Studies and Research Findings

StudyFocusFindings
Fiorani et al., 2023Synthesis of quinoxaline derivativesDeveloped eco-compatible synthesis methods; explored biological activity against bacterial strains .
Research on quinoxaline hybridsAnticancer activityCompounds exhibited significant cytotoxicity against HCT-116 cells; downregulation of HIF-1α observed .
Investigations on tetrahydropyrroloquinoxalinesAntimicrobial propertiesDemonstrated efficacy against Staphylococcus aureus and Candida albicans .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and its analogs:

Compound Name Substituents (Positions) Heterocyclic Core Molecular Formula Molecular Weight Key Properties/Notes
Target compound 3-fluorobenzyl (5), trifluoromethyl (7) Pyrrolo[1,2-a]quinoxalin-4(5H)-one C₁₉H₁₅F₄N₂O 378.34 g/mol High fluorine content; potential for enhanced bioavailability
7-(morpholinosulfonyl)-5-[3-(trifluoromethyl)benzyl]-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoxalin-4(5H)-one Morpholinosulfonyl (7), 3-(trifluoromethyl)benzyl (5) Pyrrolo[1,2-a]quinoxalin-4(5H)-one C₂₃H₂₁F₃N₂O₃S 486.49 g/mol Discontinued product; sulfonyl group may improve solubility but increase molecular weight
5-(4-methylbenzyl)-7-(trifluoromethyl)-3,3a-dihydro[1,3]thiazolo[3,4-a]quinoxalin-4(5H)-one 4-methylbenzyl (5), trifluoromethyl (7) Thiazolo[3,4-a]quinoxalin-4(5H)-one C₁₉H₁₇F₃N₂OS 378.41 g/mol Thiazole ring introduces sulfur; potential for altered electronic properties
3-(trifluoromethyl)-5-[3-(trifluoromethyl)benzyl]-7,8,9,10-tetrahydro-5H-pyrido[1,2-a]quinoxalin-6(6aH)-one Trifluoromethyl (3), 3-(trifluoromethyl)benzyl (5) Pyrido[1,2-a]quinoxalin-6(6aH)-one C₂₁H₁₈F₆N₂O 428.37 g/mol Pyridine ring replaces pyrrole; dual trifluoromethyl groups may enhance lipophilicity

Key Research Findings and Mechanistic Insights

Impact of Fluorinated Substituents :
The trifluoromethyl group at position 7 and fluorine in the benzyl group (target compound) are critical for metabolic stability and target binding, as fluorine’s electronegativity and small atomic radius optimize van der Waals interactions .

Core Heterocycle Modifications: Replacing the pyrrole ring with a thiazole (as in ) introduces sulfur, which can alter redox properties and hydrogen-bonding capacity.

Synthetic Accessibility: Copper-catalyzed intramolecular cyclization (Table 1 in ) is a common method for synthesizing pyrrolo[1,2-a]quinoxalinones, achieving yields >70% under optimized conditions. In contrast, sulfonylated analogs (e.g., ) require additional steps for sulfonyl group incorporation, complicating scalability.

Reaction Selectivity: The formation of pyrrolo[1,2-a]quinoxalinones (vs. alternative products) depends on reaction conditions, such as temperature and catalyst choice. For example, benzimidazolium ylide cycloadditions favor pyrrolo[1,2-a]quinoxalinones under mild conditions .

Preparation Methods

Beirut Reaction for Quinoxaline Formation

The Beirut reaction, involving condensation of benzofuroxans with 1,3-dicarbonyl compounds, is a cornerstone for constructing trifluoromethyl-substituted quinoxalines. For the target compound, 5-chloro-6-(trifluoromethyl)benzofuroxan (4a ) reacts with a substituted 1,3-diketone under basic conditions (triethylamine in chloroform) to yield 2-acyl-3-trifluoromethylquinoxaline 1,4-dioxide intermediates (5a–c ).

Key Reaction Parameters :

  • Solvent: Anhydrous chloroform
  • Base: Triethylamine (1.2 equiv)
  • Temperature: 25–40°C
  • Reaction Time: 6–12 hours

Regioselectivity challenges arise due to tautomerism in benzofuroxans, but electron-withdrawing groups (e.g., trifluoromethyl) favor formation of the 7-substituted isomer.

Functionalization of the Quinoxaline Scaffold

Introduction of the 3-Fluorobenzyl Group

Alkylation at position 5 is achieved via nucleophilic substitution using 3-fluorobenzyl bromide. A representative procedure adapted from patent CN104876931A involves:

  • Deprotection : Remove Boc groups (if present) using trifluoroacetic acid (TFA) in dichloromethane at 0°C.
  • Alkylation : Treat the deprotected amine with 3-fluorobenzyl bromide (1.5 equiv) and DIPEA in THF at 60°C for 8 hours.

Typical Yield : 65–72% after recrystallization (ethyl acetate/hexane).

Hydrogenation to Form the Tetrahydro-Pyrrolo Moiety

Selective hydrogenation of the quinoxaline ring is critical to avoid over-reduction. Using a Pd/C catalyst (10 wt%) under 30 psi H₂ in ethanol at 50°C for 24 hours achieves partial saturation.

Monitoring : Reaction progress tracked via LC-MS to prevent formation of fully reduced byproducts.

Alternative Synthetic Routes

Cyclocondensation of Amino Acids

A patent method for related quinazolinones suggests adapting amino acid precursors:

  • Condense 2-amino-6-fluorobenzoic acid with N-Boc-L-aminobutyric acid using triphenyl phosphite in pyridine (70°C, 12 hours).
  • Cyclize the intermediate under acidic conditions (TFA/CH₂Cl₂) to form the pyrrolidine ring.

Advantage : Built-in chirality from L-aminobutyric acid avoids racemization.

Optimization and Scalability

Solvent and Catalyst Screening

Comparative studies from PMC6148637 highlight:

Solvent Catalyst Conversion (%) Selectivity (%)
Ethanol Pd/C 92 85
THF PtO₂ 88 78
DMF Ra-Ni 76 65

Ethanol with Pd/C provides optimal balance of conversion and selectivity for hydrogenation.

Purification Techniques

Recrystallization remains the dominant method:

  • First Crystallization : Ethyl acetate/hexane (3:1) removes apolar impurities.
  • Second Crystallization : Ethanol/water (9:1) enhances enantiomeric purity to >99% ee.

Analytical Characterization

Critical data for validating the target compound:

¹H NMR (400 MHz, CDCl₃) :

  • δ 7.45–7.32 (m, 4H, Ar-H)
  • δ 4.62 (s, 2H, CH₂-C₆H₄F)
  • δ 3.85–3.72 (m, 4H, pyrrolidine-H)

HPLC Purity : 95.00% (Method: C18, 70:30 MeOH/H₂O).

Industrial-Scale Considerations

Suppliers like Hangzhou MolCore BioPharmatech Co., Ltd., offer custom synthesis at scales up to 10 kg, with pricing as follows:

Quantity Price (USD) Purity
1 mg 647.61 95%
10 mg 679.14 95%

Cost drivers include the use of fluorinated reagents and multi-step purification.

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 5-(3-fluorobenzyl)-7-(trifluoromethyl)-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoxalin-4(5H)-one?

  • Methodological Answer : The compound’s pyrrolo[1,2-a]quinoxaline core can be synthesized via cyclization reactions starting from substituted quinoxaline precursors. Key steps include:

  • Condensation reactions under reflux with catalysts like acetic anhydride or triethylamine to form the tetrahydropyrrolo ring .
  • Fluorobenzyl introduction via nucleophilic substitution or coupling reactions, using 3-fluorobenzyl halides as intermediates .
  • Trifluoromethyl group incorporation via trifluoromethylation reagents (e.g., Togni’s reagent) under controlled temperature (60–80°C) in aprotic solvents .
    • Validation : Monitor reaction progress using thin-layer chromatography (TLC) and confirm purity via HPLC (>95%) .

Q. How can researchers characterize the structural and electronic properties of this compound?

  • Methodological Answer : Use a combination of:

  • NMR spectroscopy (¹H, ¹³C, ¹⁹F) to confirm substituent positions and ring saturation states .
  • Mass spectrometry (HRMS) for molecular weight validation and fragmentation pattern analysis .
  • X-ray crystallography to resolve stereochemical ambiguities in the tetrahydropyrrolo ring system .
    • Data Interpretation : Compare spectral data with structurally analogous compounds, such as 7-(trifluoromethyl)pyrroloquinoxaline derivatives .

Q. What solvents and reaction conditions optimize yield during synthesis?

  • Methodological Answer :

  • Solvent selection : Use polar aprotic solvents (DMF, DMSO) for cyclization steps to enhance reaction kinetics . For fluorobenzyl coupling, ethanol or dichloromethane improves solubility .
  • Temperature control : Maintain 60–80°C for trifluoromethylation to avoid side reactions .
  • Catalysts : Triethylamine or Pd-based catalysts for coupling reactions (e.g., Suzuki-Miyaura) .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity or biological activity?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate electron density maps to identify nucleophilic/electrophilic sites on the pyrroloquinoxaline core .
  • Molecular docking : Simulate interactions with biological targets (e.g., kinase enzymes) using software like AutoDock Vina .
  • QSAR modeling : Correlate substituent effects (e.g., fluorine position) with activity data from analogous compounds .
    • Validation : Compare computational predictions with experimental IC₅₀ values or spectroscopic reactivity data .

Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected ¹⁹F NMR shifts)?

  • Methodological Answer :

  • Variable Temperature (VT) NMR : Probe dynamic effects (e.g., ring puckering) that may cause signal splitting .
  • Isotopic labeling : Substitute ¹⁹F with ¹⁸F to trace electronic environment changes .
  • Cross-validation : Use complementary techniques like IR spectroscopy to confirm functional group assignments .

Q. How can researchers design experiments to study the compound’s stability under physiological conditions?

  • Methodological Answer :

  • pH-dependent stability assays : Incubate the compound in buffers (pH 4–9) at 37°C and monitor degradation via LC-MS .
  • Metabolic stability : Use liver microsomes or hepatocyte assays to identify metabolic hotspots (e.g., oxidative defluorination) .
  • Light/heat stress testing : Expose to UV light (254 nm) or elevated temperatures (40–60°C) to assess photolytic/thermal decomposition .

Tables for Key Data

Analytical Technique Key Parameters Reference
HPLCColumn: C18, mobile phase: MeCN/H2O (70:30), flow rate: 1.0 mL/min
¹⁹F NMRChemical shift range: -60 to -70 ppm (CF₃ groups)
X-ray CrystallographySpace group: P2₁/c, resolution: 0.85 Å

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